molecular formula C24H40O2 B12312866 7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)-

7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)-

Cat. No.: B12312866
M. Wt: 360.6 g/mol
InChI Key: ZZIGMBMMKHKCQW-ZMDWBYSWSA-N
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Description

7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)- is a polyunsaturated fatty acid ester. This compound is part of the omega-6 fatty acid family and is known for its multiple double bonds in the cis configuration. It is derived from docosatetraenoic acid, which is naturally found in various biological systems, including the human brain and adrenal glands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)- typically involves the esterification of 7,10,13,16-Docosatetraenoic acid with ethanol. This reaction is catalyzed by acidic or enzymatic catalysts under controlled conditions to ensure the preservation of the cis configuration of the double bonds .

Industrial Production Methods

Industrial production of this compound often involves the extraction of docosatetraenoic acid from natural sources such as fish oil or algae, followed by purification and esterification processes. The esterification is carried out in large reactors with precise temperature and pressure control to maximize yield and maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex lipids and other fatty acid derivatives.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of specialized lubricants and coatings.

Mechanism of Action

The mechanism of action of 7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The compound’s effects are mediated through interactions with specific receptors and signaling molecules within the cell .

Comparison with Similar Compounds

Similar Compounds

  • 7,10,13,16-Docosatetraenoic acid, methyl ester
  • 4,7,10,13,16-Docosapentaenoic acid, methyl ester
  • Arachidonic acid, ethyl ester

Uniqueness

7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)- is unique due to its specific configuration and the presence of multiple cis double bonds, which confer distinct biological and chemical properties. Compared to similar compounds, it has a unique role in modulating cell membrane dynamics and signaling pathways .

Properties

Molecular Formula

C24H40O2

Molecular Weight

360.6 g/mol

IUPAC Name

ethyl (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoate

InChI

InChI=1S/C24H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-23H2,1-2H3/b9-8+,12-11+,15-14+,18-17+

InChI Key

ZZIGMBMMKHKCQW-ZMDWBYSWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC

Origin of Product

United States

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